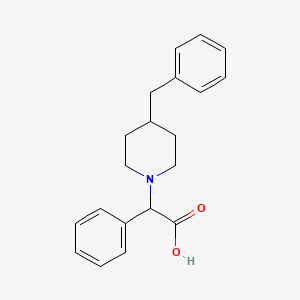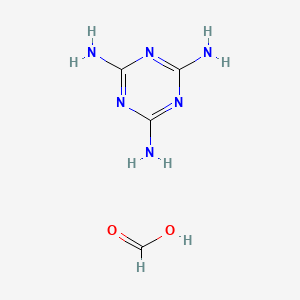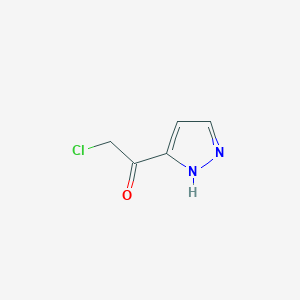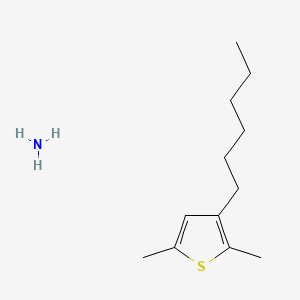
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a prop-2-yn-1-ylamino group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with prop-2-yn-1-ylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where the prop-2-yn-1-ylamino group is replaced by other functional groups. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and bromine (Br2) for bromination. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as N1-(1H-indol-4-yl)cyclohexane-1-carboxamide . While both compounds share a cyclohexane ring and a carboxamide group, their substituents differ, leading to unique chemical properties and applications. The presence of the prop-2-yn-1-ylamino group in this compound makes it distinct and suitable for specific research purposes.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(prop-2-ynylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h1,8-9,12H,3-7H2,(H2,11,13) |
InChI Key |
ZKSAIGYOOLLADS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)


![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)


![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
